Benzeneethanethioic acid, 4-methyl-alpha-oxo-, S-(phenylmethyl) ester
Description
Benzeneethanethioic acid, 4-methyl-alpha-oxo-, S-(phenylmethyl) ester is an organic compound with a complex structure
Properties
Molecular Formula |
C16H14O2S |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
S-benzyl 2-(4-methylphenyl)-2-oxoethanethioate |
InChI |
InChI=1S/C16H14O2S/c1-12-7-9-14(10-8-12)15(17)16(18)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
PXWCPXWSBXKCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanethioic acid, 4-methyl-alpha-oxo-, S-(phenylmethyl) ester typically involves the esterification of Benzeneethanethioic acid with phenylmethanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzeneethanethioic acid, 4-methyl-alpha-oxo-, S-(phenylmethyl) ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneethanethioic acid, 4-methyl-alpha-oxo-, S-(phenylmethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanethioic acid, 4-methyl-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid and alcohol components, which can then interact with biological targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzeneethanethioic acid, 4-methyl-alpha-oxo-, S-(phenylmethyl) ester is unique due to its specific ester structure and the presence of both phenyl and methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
